molecular formula C14H16N2O4 B13329783 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B13329783
M. Wt: 276.29 g/mol
InChI Key: XLIDTOFFDVGNKG-UHFFFAOYSA-N
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Description

3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound with the molecular formula C13H14O3N2. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzaldehyde core substituted with a methoxy group and a 1,2,4-oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.

    Reduction: 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the propyl-substituted oxadiazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

3-methoxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde

InChI

InChI=1S/C14H16N2O4/c1-3-4-13-15-14(20-16-13)9-19-11-6-5-10(8-17)7-12(11)18-2/h5-8H,3-4,9H2,1-2H3

InChI Key

XLIDTOFFDVGNKG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

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